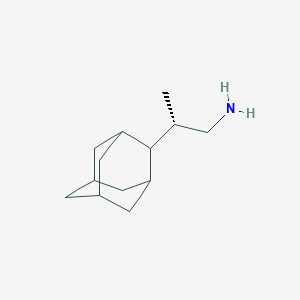![molecular formula C11H11N3O4S B2808080 N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 886909-28-0](/img/structure/B2808080.png)
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide” is a chemical compound with the molecular formula C11H11N3O4S and a molecular weight of 281.29. It is a derivative of oxadiazole, a five-membered heterocyclic compound that contains two carbon atoms, one oxygen atom, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” includes an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms .科学的研究の応用
Antibacterial and Antienzymatic Potential
- Synthesized derivatives of 1,3,4-oxadiazole and acetamide, including compounds related to N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, have shown promising antibacterial properties against gram-negative and gram-positive bacteria. These compounds also exhibit moderate potential against the lipoxygenase (LOX) enzyme, indicating their potential in anti-inflammatory applications (Nafeesa, Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Synthesis and Evaluation for Antibacterial Activity
- Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. These compounds were found to be more active against Gram-negative bacterial strains, highlighting their significance in addressing certain bacterial infections (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).
Antimicrobial Evaluation and Hemolytic Activity
- Research has also been conducted on the synthesis of N-substituted derivatives of 1,3,4-oxadiazole and acetamide for antimicrobial evaluation. These compounds exhibit moderate to significant activity against Gram-negative and Gram-positive bacteria, suggesting their utility in antimicrobial therapies (Khalid, Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Synthesis and Pharmacological Evaluation for Antimicrobial Activity
- N-substituted 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity. Some of these derivatives show notable antibacterial potential, particularly against both gram-negative and gram-positive bacteria, thereby serving as potential candidates for developing new antimicrobial agents (Siddiqui, Abbasi, Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).
Synthesis and Biological Screening
- In another study, 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized and screened for activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX). These compounds showed promising activity, especially against acetylcholinesterase, indicating potential applications in neurological disorders or conditions involving cholinesterase inhibition (Rehman, Fatima, Abbas, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).
作用機序
Target of Action
The primary target of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. By inhibiting DHFR, this compound can exert antimicrobial and antitumor activities .
Mode of Action
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide interacts with DHFR by binding to its active site . This binding inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis. As a result, cell growth is hindered, leading to the death of microbial cells or tumor cells .
Biochemical Pathways
The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it prevents the formation of tetrahydrofolate, a coenzyme required for the synthesis of purines, thymidylic acid, and certain amino acids. This disruption of the pathway leads to the inhibition of DNA, RNA, and protein synthesis, affecting cell growth and division .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of DHFR by N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide leads to the disruption of DNA, RNA, and protein synthesis. This results in the inhibition of cell growth and division, leading to cell death. Therefore, the compound exhibits antimicrobial and antitumor activities .
特性
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7(15)12-11-14-13-10(18-11)8-3-5-9(6-4-8)19(2,16)17/h3-6H,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQNOBVYLPODPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
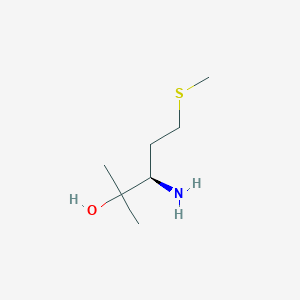
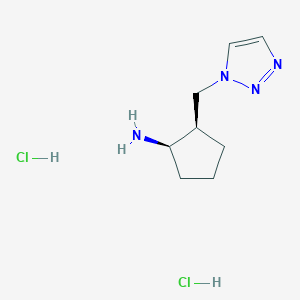
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2808002.png)
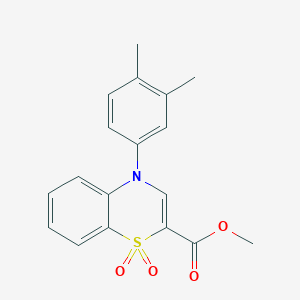
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-chloro-4-nitrophenyl)amino)formamide](/img/structure/B2808004.png)
![Methyl 2-amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2808007.png)
![1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2808008.png)
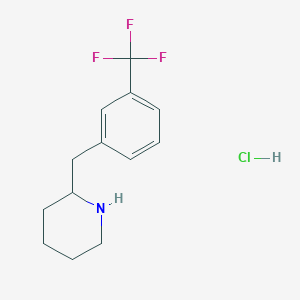
![(6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-3-yl)methanamine](/img/structure/B2808010.png)
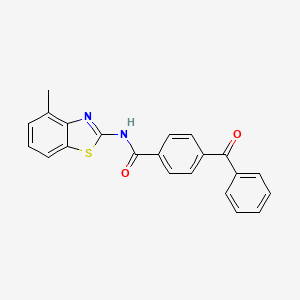

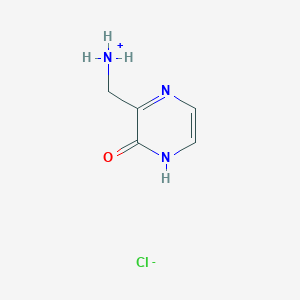
![N-[(3-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808017.png)
